

Concanamycin F: A Technical Guide to its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Concanamycin F

Cat. No.: B232500

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Abstract

Concanamycin F is a potent macrolide antibiotic belonging to the **concanamycin** family, a group of natural products isolated from *Streptomyces* species.[1][2] Like other members of its class, **Concanamycin F** exhibits a range of biological activities, including antifungal, antiviral, immunosuppressive, and cytotoxic effects.[3] Its primary mechanism of action is the specific and potent inhibition of vacuolar-type H⁺-ATPase (V-ATPase), a proton pump crucial for the acidification of intracellular organelles.[3][4] This detailed technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Concanamycin F**, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

Concanamycin F is a complex macrolide characterized by an 18-membered lactone ring.[2] Its chemical structure is closely related to other concanamycins, such as the more extensively studied Concanamycin A.

Table 1: Physicochemical Properties of **Concanamycin F**

Property	Value	Reference
Molecular Formula	C39H64O10	[1][3]
Molecular Weight	692.92 g/mol	[3]
Appearance	Data not available	
Melting Point	Data not available	
Solubility	Data not available for Concanamycin F specifically. Concanamycin A is soluble in DMSO, methanol, and ethanol, with poor water solubility.[5][6]	[5][6]
CAS Number	144539-92-4	[1]

Biological Activity and Mechanism of Action

The primary biological target of **Concanamycin F** is the vacuolar-type H⁺-ATPase (V-ATPase). [3][4] V-ATPases are ATP-dependent proton pumps responsible for acidifying various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus. The inhibition of V-ATPase disrupts these essential cellular processes.

V-ATPase Inhibition

Concanamycin F is a highly potent inhibitor of V-ATPase, with a reported inhibitory constant (K_i) in the nanomolar range (K_i = 0.02 nM).[3] This inhibition is highly specific, with significantly lower activity against other types of ATPases, such as F-type and P-type ATPases. The structure-activity relationship studies of the **concanamycin** family indicate that both the 18-membered macrolide ring and the 6-membered hemiketal ring are crucial for the potent inhibitory activity.[2]

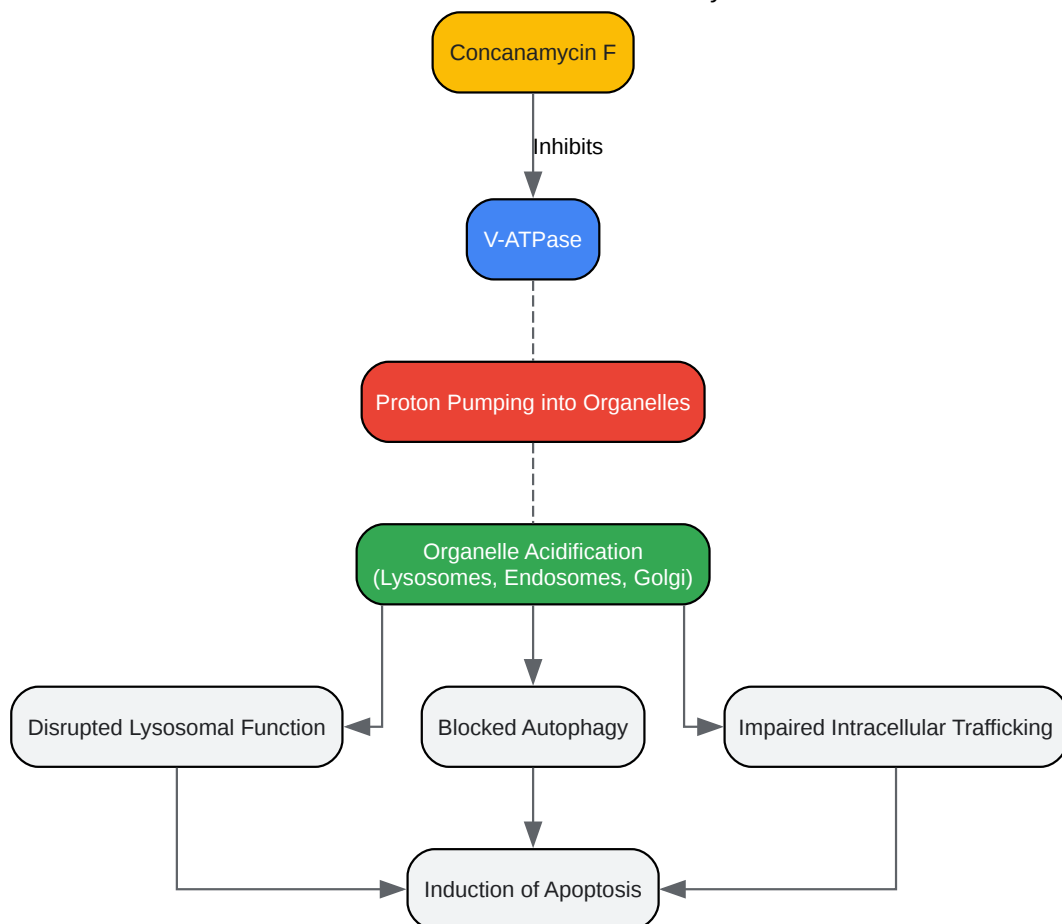
Downstream Cellular Effects

The inhibition of V-ATPase by **Concanamycin F** leads to a cascade of downstream cellular effects, including:

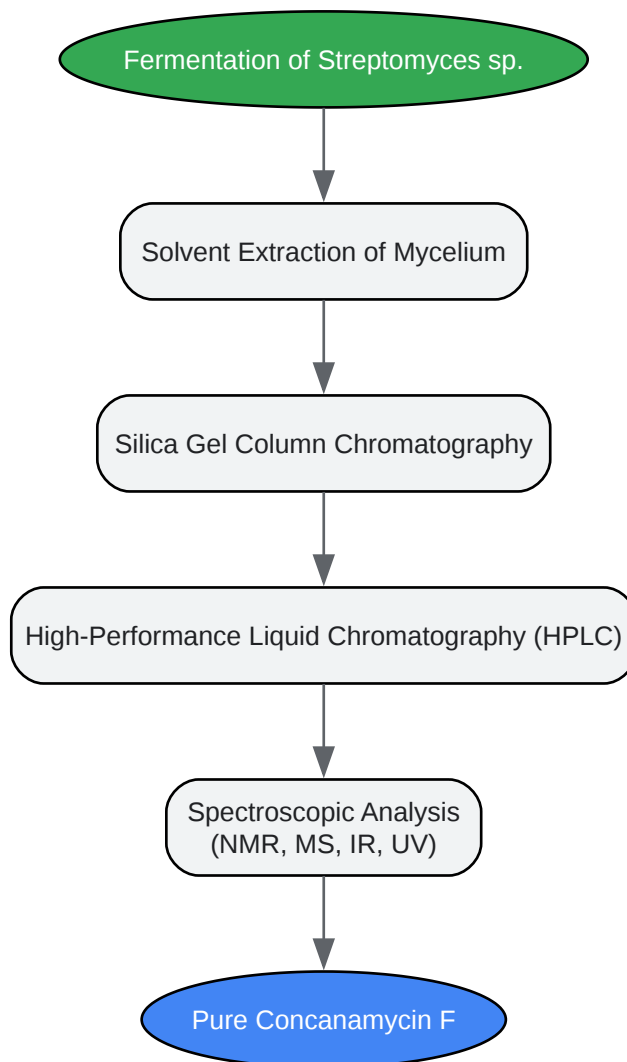
- **Inhibition of Lysosomal Acidification:** By blocking proton pumping into lysosomes, **Concanamycin F** prevents the acidification of these organelles, which is essential for the activity of lysosomal hydrolases involved in degradation pathways.[2]
- **Disruption of Autophagy:** Autophagy is a cellular process for degrading and recycling cellular components, which relies on the fusion of autophagosomes with lysosomes. By inhibiting lysosomal function, concanamycins block the final steps of autophagy.
- **Impairment of Intracellular Trafficking:** The proper functioning of the Golgi apparatus and endosomes is dependent on the pH gradients maintained by V-ATPases. Inhibition by concanamycins can lead to swelling of the Golgi and disruption of protein trafficking.[7]
- **Induction of Apoptosis:** In several cell lines, the disruption of cellular homeostasis caused by V-ATPase inhibition can trigger programmed cell death, or apoptosis.[6][8]

The following diagram illustrates the mechanism of action of **Concanamycin F**.

Mechanism of Action of Concanamycin F



Isolation and Purification Workflow



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References

- 1. concanamycin F - Wikidata [wikidata.org]
- 2. Isolation, characterization and biological activities of concanamycins as inhibitors of lysosomal acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Concanamycin A | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [Concanamycin F: A Technical Guide to its Chemical Structure and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b232500#chemical-structure-and-properties-of-concanamycin-f]

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